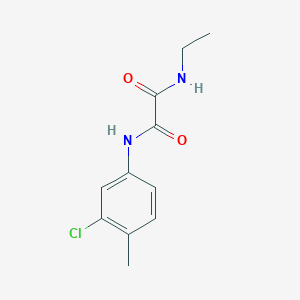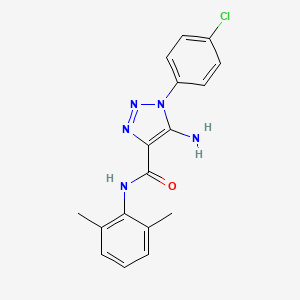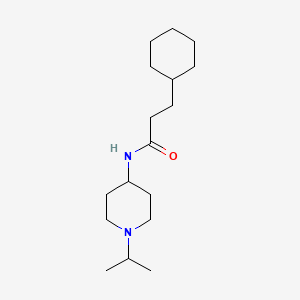
N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide, also known as acetamiprid, is a neonicotinoid insecticide that is widely used in agriculture and horticulture. It was first introduced in the market in 1995 and has since become a popular alternative to other insecticides due to its high efficacy and low toxicity to non-target organisms.
Mécanisme D'action
Acetamiprid is a neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine receptors in insects. It binds to the receptor, causing the influx of calcium ions and the release of neurotransmitters. This leads to overstimulation of the nervous system, resulting in paralysis and death of the insect. Acetamiprid has a high affinity for the insect's receptors, making it highly effective at low concentrations.
Biochemical and Physiological Effects
Acetamiprid has been shown to have a low toxicity to mammals, birds, and fish. It is rapidly metabolized in the body and excreted in the urine. Acetamiprid does not accumulate in the body, making it a safer alternative to other insecticides that can persist in the environment. However, studies have shown that N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide can have sublethal effects on non-target organisms, such as bees and other pollinators. These effects include impaired learning and memory, reduced foraging activity, and decreased reproductive success.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamiprid is a widely used insecticide in laboratory experiments due to its high efficacy and low toxicity to non-target organisms. It is easy to handle and has a long shelf life. However, N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide is not effective against all insect pests and can have sublethal effects on non-target organisms. In addition, the use of N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide in laboratory experiments can lead to the development of resistance in insect populations, making it less effective over time.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide. One area of research is the development of new formulations that reduce the sublethal effects on non-target organisms. Another area of research is the development of new insecticides that are more effective against resistant insect populations. Finally, there is a need for more research on the long-term effects of N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide on the environment and non-target organisms.
Méthodes De Synthèse
Acetamiprid is synthesized by reacting 2-chloro-5-chloromethylpyridine with ethylenediamine in the presence of a base. The resulting product is then reacted with ethyl chloroformate to form the final product. The synthesis method of N-(3-chloro-4-methylphenyl)-N'-ethylethanediamide is well-established and has been optimized for large-scale production.
Applications De Recherche Scientifique
Acetamiprid has been extensively studied for its insecticidal properties. It is effective against a wide range of insect pests, including aphids, whiteflies, thrips, and leafhoppers. Acetamiprid works by binding to the nicotinic acetylcholine receptors in the insect's nervous system, leading to paralysis and death. It has been shown to have a low toxicity to mammals, birds, and fish, making it a safer alternative to other insecticides.
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-13-10(15)11(16)14-8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUUDQXBGLQNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175611.png)
![dimethyl 3,3'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(carbonylimino)]dibenzoate](/img/structure/B5175616.png)
![N-[4-(acetylamino)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5175622.png)
![4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5175630.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5175633.png)


![2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5175654.png)
![N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5175669.png)
![N-(2,4-difluorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175674.png)
![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B5175696.png)

![1-(3,4-dichlorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175722.png)
![3-methyl-9,10,11,12-tetrahydro-2H-[1]benzothieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6(7H)-dione](/img/structure/B5175729.png)